molecular formula C19H18F3N3OS B2646727 8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-18-7

8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No. B2646727
CAS RN: 399002-18-7
M. Wt: 393.43
InChI Key: LALFGEJDABZXOM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group (-CF3), a carbothioamide group (-CSNH2), and a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine ring system .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. The trifluoromethyl group could potentially be introduced using a reagent like trifluoromethylphenyl isocyanate . The carbothioamide group might be formed through a reaction involving a suitable sulfur-containing reagent . The formation of the ring system would likely be the most complex part of the synthesis and may involve cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the large ring system and the various functional groups. The trifluoromethyl group is known to be electron-withdrawing, which could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is quite stable but can participate in certain types of reactions . The carbothioamide group could potentially undergo hydrolysis or other reactions involving the sulfur-nitrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Photoaffinity Labeling

Research by Chowdhry, Vaughan, and Westheimer (1976) on 2-diazo-3,3,3-trifluoropropionyl chloride, a related compound, highlights its potential for photoaffinity labeling. This compound, synthesized from trifluorodiazoethane and phosgene, is stable in acids and can label enzymes. It undergoes photolysis with less rearrangement compared to other diazoacyl reagents, suggesting a possible application in photoaffinity labeling of thiols (Chowdhry, Vaughan, & Westheimer, 1976).

Synthesis of Novel Derivatives

Hussain and Kaushik (2015) discussed the synthesis of various pyrazole derivatives, including 1-(pyridine-4-ylcarbonyl)-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazoles. The structural properties of these newly synthesized compounds, supported by spectral data, indicate potential for diverse scientific applications (Hussain & Kaushik, 2015).

Novel Heterocyclic Systems

Deady and Devine (2006) explored the synthesis of new heterocyclic systems like 6-(4-methoxyphenyl)-2-methylpyrido[3,2- c ]pyrrolo[2,3- e ]azocin-7(6 H )-one. This compound demonstrates pyrrole-type reactivity, indicating potential for the development of novel compounds with unique properties (Deady & Devine, 2006).

Diazocine Derivatives Synthesis

Dotsenko et al. (2021) synthesized 2,3,8,9-tetrahydro-6,10-methano[1,2,4]triazolo[1,5- a ][1,5]diazocine-6,10(7 H )-dicarbonitrile derivatives. The study also includes predictive in silico analysis of the biological activity of these new compounds, suggesting their potential in scientific research (Dotsenko et al., 2021).

Antitumor Activity

Stevens et al. (1984) researched the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one. This compound, derived from 5-diazoimidazole-4-carboxamide, showed promising antitumor activity against leukemia, suggesting its potential in oncological research (Stevens et al., 1984).

Future Directions

The study of trifluoromethyl-containing compounds is a very active area of research, and new synthetic methods and applications are being developed regularly . This compound, with its complex structure and functional groups, could potentially be of interest in a variety of fields, including medicinal chemistry and materials science .

properties

IUPAC Name

6-oxo-N-[4-(trifluoromethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c20-19(21,22)14-4-6-15(7-5-14)23-18(27)24-9-12-8-13(11-24)16-2-1-3-17(26)25(16)10-12/h1-7,12-13H,8-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFGEJDABZXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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